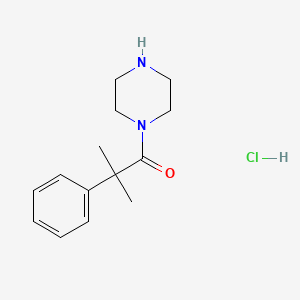

2-Methyl-2-phenyl-1-(piperazin-1-yl)propan-1-one hydrochloride

Description

Historical Context and Development

The development of 2-Methyl-2-phenyl-1-(piperazin-1-yl)propan-1-one hydrochloride emerged from extensive research into piperazine-containing compounds during the early 21st century. The parent compound, 2-Methyl-2-phenyl-1-(piperazin-1-yl)propan-1-one, was first documented in chemical databases in 2007, with the compound receiving its initial PubChem registration on November 13, 2007. The hydrochloride salt form, bearing CAS number 1093619-94-3, was subsequently developed to enhance the compound's stability and solubility characteristics. This development timeline reflects the broader pharmaceutical industry's growing interest in piperazine derivatives during this period, as researchers recognized the potential of these scaffolds for developing novel therapeutic agents.

The synthetic methodology for producing this compound typically involves the reaction of 2-methyl-2-phenylpropan-1-one with piperazine under controlled conditions. This reaction is conducted using solvents such as ethanol or methanol, often with catalytic enhancement to improve reaction efficiency. The resulting product is then converted to its hydrochloride salt form through standard acid-base chemistry, providing improved crystalline properties and enhanced water solubility compared to the free base form. Industrial-scale production employs optimized batch or continuous processes, incorporating advanced purification techniques including recrystallization and chromatographic methods to achieve high purity standards.

Classification within Piperazinyl Aryl Ketones

This compound belongs to the broader class of piperazinyl aryl ketones, which are characterized by the presence of both a piperazine ring and an aromatic ketone functionality within the same molecular framework. This classification encompasses compounds that exhibit a wide spectrum of biological activities and selectivity profiles, particularly regarding serotonin receptor interactions. The structural features that define this class include the piperazine heterocycle, which provides basic nitrogen functionality, and the aryl ketone moiety, which contributes to hydrophobic interactions and overall molecular geometry.

Within the piperazinyl aryl ketone family, compounds demonstrate varying affinities for different receptor subtypes depending on the specific substitution patterns and spatial arrangements of functional groups. The 4-aminoethylpiperazinyl aryl ketones, for instance, have shown particular selectivity for 5-hydroxytryptamine receptors, with activity profiles that depend heavily on the nature of hydrophobic substituents attached to the aromatic scaffold. Research has revealed that both 5-hydroxytryptamine 7 receptors and 5-hydroxytryptamine 1A receptors possess two distinct hydrophobic pockets around their anchoring salt bridge regions, and the orientation of these pockets differs significantly between receptor subtypes.

The following table summarizes key structural characteristics of representative piperazinyl aryl ketones:

Importance in Chemical Research

The significance of this compound in chemical research stems from its versatile structural framework that serves multiple investigational purposes. The compound's importance is particularly evident in medicinal chemistry applications, where its structural properties make it a valuable candidate for studying molecular interactions within biological systems. The presence of the piperazine ring provides opportunities for hydrogen bonding and electrostatic interactions, while the phenyl group contributes to hydrophobic binding and π-π stacking interactions with aromatic amino acid residues in protein targets.

Research applications of this compound extend to receptor binding studies, where its structural features allow investigation of structure-activity relationships. The compound serves as a molecular probe for understanding how specific substitution patterns influence biological activity and selectivity profiles. Studies have demonstrated that derivatives of phenylpiperazine compounds exhibit varying affinities for serotonin receptors, with these affinities directly correlating with their biological activities. This correlation provides valuable insights for pharmaceutical researchers seeking to develop compounds with specific receptor selectivity profiles.

The compound's role in synthetic chemistry research is equally significant, as it serves as an intermediate or starting material for the synthesis of more complex molecular structures. Its well-defined chemical properties and stability characteristics make it an excellent platform for chemical modifications and derivatization studies. Researchers utilize this compound to explore various synthetic methodologies, including nucleophilic substitution reactions, reduction reactions, and coupling reactions that expand the chemical diversity of related compounds.

Research Landscape Overview

The contemporary research landscape surrounding this compound encompasses multiple scientific disciplines and research objectives. Current investigations focus primarily on understanding the compound's interaction mechanisms with various biological targets, particularly serotonin receptor subtypes. Research efforts have revealed that the compound's mechanism of action involves specific interactions with serotonin receptors, where it may function as either an agonist or antagonist depending on structural modifications and the specific receptor subtype being targeted.

Molecular docking studies have provided detailed insights into how piperazinyl aryl ketones interact with receptor binding sites. These computational investigations have revealed that both 5-hydroxytryptamine 7 receptors and 5-hydroxytryptamine 1A receptors contain two hydrophobic pockets positioned around their anchoring salt bridge regions. Notably, these binding sites exhibit perpendicular orientation in 5-hydroxytryptamine 7 receptors while maintaining parallel alignment in 5-hydroxytryptamine 1A receptors, providing a structural basis for selectivity differences observed among related compounds.

The research landscape also encompasses extensive structure-activity relationship studies that examine how specific molecular modifications influence biological properties. These investigations have demonstrated that both inhibitory activity and receptor selectivity of piperazinyl aryl ketones are determined by the combination of hydrophobic substituents positioned at different molecular positions. Such findings provide crucial guidance for rational drug design efforts and help researchers understand the molecular basis for observed biological activities.

Current research directions include the exploration of this compound's potential applications in treating various neurological and psychiatric conditions, given its interaction profile with serotonin receptors. Additionally, researchers are investigating its utility as a chemical tool for probing receptor function and for developing more selective and potent analogs. The compound's well-characterized properties and commercial availability have made it an accessible research tool for laboratories worldwide, contributing to its widespread adoption in chemical and biological research programs.

The following table summarizes key research areas and methodologies currently employed in studies involving this compound:

Properties

IUPAC Name |

2-methyl-2-phenyl-1-piperazin-1-ylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O.ClH/c1-14(2,12-6-4-3-5-7-12)13(17)16-10-8-15-9-11-16;/h3-7,15H,8-11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPXLFDUBMQYJNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)C(=O)N2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093619-94-3 | |

| Record name | 1-Propanone, 2-methyl-2-phenyl-1-(1-piperazinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1093619-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-phenyl-1-(piperazin-1-yl)propan-1-one hydrochloride typically involves the reaction of 2-methyl-2-phenylpropan-1-one with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate. The resulting product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization or chromatography, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-phenyl-1-(piperazin-1-yl)propan-1-one hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, where the piperazine ring or phenyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like halides or amines. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Synthesis and Production

The synthesis of 2-Methyl-2-phenyl-1-(piperazin-1-yl)propan-1-one hydrochloride typically involves the reaction of 2-methyl-2-phenylpropan-1-one with piperazine. This reaction can be optimized through various solvents and catalysts to enhance yield and purity. In industrial applications, large-scale production may incorporate advanced purification techniques such as recrystallization or chromatography to ensure high-quality output.

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic effects. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Biological Activities :

-

Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains, especially Gram-positive bacteria.

- Case Study: In a study published in PMC, the compound was tested against Chlamydia and showed selective activity, suggesting its potential as a lead compound for developing new antimicrobial agents.

Neuropharmacology

The piperazine moiety within the compound is known for its role in modulating neurotransmitter systems, particularly in the central nervous system (CNS). This suggests potential applications in treating CNS disorders such as depression and anxiety.

Mechanism of Action :

-

Receptor Binding : The piperazine ring facilitates binding to serotonin and dopamine receptors, which may influence neurotransmitter release and uptake.

- Case Study: A pharmacological study assessed similar piperazine derivatives on behavioral models of anxiety and depression, indicating that modifications can enhance efficacy.

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate in synthesizing various pharmaceuticals and specialty chemicals. Its unique structure allows for diverse chemical transformations, including oxidation, reduction, and substitution reactions.

Mechanism of Action

The mechanism of action of 2-Methyl-2-phenyl-1-(piperazin-1-yl)propan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring and phenyl group play a crucial role in its binding to receptors or enzymes, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine Moieties

Compound 7e : 1-(Benzothiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one

- Key Differences : Replaces the phenyl group with a benzothiophene ring and introduces a pyridinyl-substituted piperazine.

- Pharmacological Data : Exhibits serotonin receptor binding with IC₅₀ = 2.50 μM and Kᵢ = 2.30 μM, suggesting moderate affinity compared to unsubstituted phenyl analogues .

2-(3-Methylphenoxy)-1-(piperazin-1-yl)propan-1-one Hydrochloride

- Key Differences: Substitutes the phenyl group with a 3-methylphenoxy moiety.

- Physicochemical Properties: Molecular weight = 284.79 g/mol; logP = 4.86 (indicative of high lipophilicity). The phenoxy group may reduce metabolic stability compared to alkyl-phenyl derivatives .

2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one Hydrochloride

- Key Differences: Incorporates a methylsulfanyl-phenoxy group.

Cathinone Derivatives with Primary Amine Substituents

4-Methylmethcathinone (4-MMC) and 4-Methylethcathinone (4-MEC)

- Structures: (R/S)-2-(methylamino)-1-(4-methylphenyl)propan-1-one (4-MMC) and its ethylamino analogue (4-MEC).

- Key Differences : Lack piperazine; instead, feature primary amine groups.

- Their primary amines facilitate rapid CNS penetration but shorten half-lives compared to piperazine-containing analogues .

N-Ethyl-2-amino-1-(3,4-methylenedioxyphenyl)pentan-1-one Hydrochloride

- Key Differences : Extends the carbon chain (pentan-1-one backbone) and substitutes phenyl with 3,4-methylenedioxyphenyl.

- Implications: The methylenedioxy group enhances serotonin receptor affinity, commonly associated with hallucinogenic effects .

Piperazine Derivatives with Varied Backbones

3-[2-(3,4-Dimethoxyphenyl)-1,3-benzoxazol-5-yl]-1-(piperazin-1-yl)propan-1-one Hydrochloride

- Key Differences : Incorporates a benzoxazole ring and dimethoxyphenyl group.

2-(4-Chloro-2-methylphenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one

Key Research Findings and Implications

- Piperazine vs.

- Substituent Effects : Halogenation or heterocyclic substituents (e.g., benzothiophene) enhance receptor affinity but may introduce toxicity or regulatory scrutiny .

- Therapeutic Potential: Piperazine-containing compounds like 3-[2-(3,4-dimethoxyphenyl)-benzoxazol-5-yl]-1-(piperazin-1-yl)propan-1-one HCl demonstrate targeted receptor modulation, suggesting utility in neurodegenerative disease research .

Regulatory and Analytical Considerations

- Compounds with piperazine moieties, such as the target compound, are often classified alongside controlled substances (e.g., AP-238, PEPAP) due to structural similarities .

- Analytical methods like NMR, FTIR, and X-ray crystallography are critical for distinguishing subtle structural differences among analogues .

Biological Activity

2-Methyl-2-phenyl-1-(piperazin-1-yl)propan-1-one hydrochloride, also known by its CAS number 1093619-94-3, is a compound with significant potential in medicinal chemistry. Its unique structure, which includes a piperazine ring and a phenyl group, allows it to interact with various biological targets, making it a subject of interest in pharmacological research.

- Molecular Formula : C14H21ClN2O

- Molecular Weight : 268.78 g/mol

- CAS Number : 1093619-94-3

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The piperazine moiety is known for its role in modulating neurotransmitter systems, particularly in the central nervous system (CNS). The compound's mechanism of action involves:

- Receptor Binding : The piperazine ring facilitates binding to various receptors, potentially influencing neurotransmitter release and uptake.

- Enzymatic Interaction : It may inhibit or activate enzymes involved in metabolic pathways, contributing to its pharmacological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains and has demonstrated effectiveness in inhibiting growth, particularly against Gram-positive bacteria.

Neuropharmacological Effects

The compound's structure suggests potential applications in treating CNS disorders. Its interaction with serotonin and dopamine receptors may provide therapeutic benefits in conditions such as depression and anxiety.

Research Findings

Case Studies

- Antimicrobial Evaluation : In a study published in PMC, the compound was tested against Chlamydia and showed selective activity, suggesting its potential as a lead compound for developing new antimicrobial agents.

- CNS Activity : A pharmacological study assessed the effects of similar piperazine derivatives on behavioral models of anxiety and depression, indicating that modifications to the piperazine structure can enhance efficacy.

Q & A

Q. What are the recommended procedures for handling and storing 2-Methyl-2-phenyl-1-(piperazin-1-yl)propan-1-one hydrochloride to ensure stability?

Methodological Answer:

- Handling: Use personal protective equipment (PPE), including gloves, lab coats, and safety goggles. Avoid skin/eye contact and inhalation of dust. Work in a well-ventilated fume hood.

- Storage: Keep the compound in a tightly sealed container under inert gas (e.g., nitrogen) to prevent moisture absorption. Store in a cool, dry, and ventilated area away from incompatible substances (e.g., strong oxidizers).

- Stability: Monitor degradation via periodic analytical techniques (e.g., HPLC or NMR). Degradation products may include hydrolyzed piperazine derivatives or oxidized ketones.

Reference: Safety protocols from SDS documents for structurally similar piperazine derivatives .

Q. What synthetic strategies are commonly employed to introduce the piperazine moiety into propan-1-one frameworks?

Methodological Answer:

- Nucleophilic Substitution: React a pre-formed ketone intermediate (e.g., 2-methyl-2-phenylpropan-1-one) with piperazine under basic conditions (e.g., K₂CO₃ in DMF) to facilitate amine coupling.

- Acylation: Use activated carbonyl groups (e.g., chloro- or bromo-ketones) to react with piperazine. For example, treat 2-bromo-2-phenylpropan-1-one with piperazine in DCM at 50°C for 24–48 hours.

- Hydrochloride Salt Formation: After synthesis, suspend the free base in diethyl ether and bubble HCl gas to precipitate the hydrochloride salt (yield ~60%) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in piperazine-containing ketones, and what software tools are recommended?

Methodological Answer:

- Data Collection: Use single-crystal X-ray diffraction (SCXRD) to determine bond lengths, angles, and torsion angles. Key parameters include the piperazine ring conformation (chair vs. boat) and ketone-piperazine dihedral angles.

- Software:

- SHELXT/SHELXD for structure solution (e.g., phase determination via dual-space algorithms).

- SHELXL for refinement, leveraging restraints for disordered atoms (e.g., methyl groups) and anisotropic displacement parameters.

- Validate results using CCDC databases to compare with known piperazine derivatives .

Q. What analytical techniques effectively distinguish positional isomers in piperazine-substituted aryl ketones?

Methodological Answer:

- NMR Spectroscopy: Compare aromatic proton splitting patterns. For example, meta-substituted phenyl groups show distinct coupling constants (J = 2–3 Hz) vs. para-substituted analogs.

- HPLC-MS: Use reverse-phase columns (C18) with gradient elution (e.g., water/acetonitrile + 0.1% formic acid). Monitor retention times and mass fragments (e.g., m/z for [M+H]⁺).

- X-ray Crystallography: Resolve regiochemistry unambiguously via SCXRD, as seen in analogs like 1-(4-methylpiperazin-1-yl)-2-(4-propan-2-ylsulfanylphenyl)propan-1-one .

Q. How can reaction conditions be optimized to improve yield during hydrochloride salt formation of air-sensitive piperazine derivatives?

Methodological Answer:

- Acid Source: Compare HCl gas (in diethyl ether) vs. aqueous HCl. Gaseous HCl minimizes hydrolysis and improves crystallinity (e.g., 60% yield for a related compound) .

- Solvent Choice: Use low-polarity solvents (e.g., diethyl ether or THF) to reduce side reactions.

- Temperature Control: Maintain 0–5°C during salt formation to prevent thermal degradation.

Q. What strategies mitigate regioselectivity challenges in Friedel-Crafts acylations for synthesizing diarylpropanones with piperazine groups?

Methodological Answer:

- Directing Groups: Introduce electron-donating groups (e.g., -OMe) on the aryl ring to guide acylation to specific positions.

- Catalyst Tuning: Use Lewis acids like AlCl₃ or FeCl₃ in stoichiometric amounts. For sterically hindered substrates, milder catalysts (e.g., InCl₃) may improve selectivity.

- Kinetic Control: Conduct reactions at lower temperatures (−20°C to 0°C) to favor the desired regioisomer.

Example: A related compound, 3-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-1-(piperazin-1-yl)propan-1-one, was synthesized using TFA-mediated cyclization at 50°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.